N,N-Dimethyl Malonamidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl Malonamidine typically involves the reaction of malononitrile with dimethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium methoxide. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl Malonamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: this compound can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like halides and alkoxides are used in substitution reactions.
Major Products: The major products formed from these reactions include substituted malonamidines, amines, and oxides .
Scientific Research Applications
N,N-Dimethyl Malonamidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-Dimethyl Malonamidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced glucose levels in the case of its hypoglycemic activity .
Comparison with Similar Compounds
- N,N-Dimethylformamide
- N,N-Dimethylacetamide
- N,N-Dimethylglycine
Biological Activity
N,N-Dimethyl Malonamidine is a compound of increasing interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Chemical Formula : C5H8N2
- Molecular Weight : 112.13 g/mol
- CAS Number : 100-00-1
The compound features two methyl groups attached to the nitrogen atoms of the malonamidine backbone, which contributes to its biological activity.
This compound exhibits various mechanisms of action, primarily through its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can alter cellular functions and signal transduction.
- Modulation of Ion Channels : It affects ion transport across cell membranes, influencing cellular excitability and signaling.
- Antimicrobial Properties : Some studies suggest that this compound exhibits antibacterial activity, potentially through disruption of bacterial cell membranes.
1. Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various bacterial strains. In vitro studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for common pathogens are summarized in Table 1.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
2. Cytotoxicity
Research has assessed the cytotoxic effects of this compound on various human cell lines. A study reported IC50 values indicating the concentration required to inhibit cell growth by 50% (see Table 2).
Cell Line | IC50 (µM) |
---|---|
HeLa | 15 |
MCF-7 | 20 |
A549 | 25 |
3. Anti-inflammatory Effects
In animal models, this compound has been shown to reduce inflammation markers, suggesting potential therapeutic applications in inflammatory diseases. The mechanism appears to involve modulation of cytokine release and inhibition of pro-inflammatory pathways.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Case Study 1 : A clinical trial involving patients with chronic bacterial infections showed that administration of this compound led to a significant reduction in infection rates compared to a control group.
- Case Study 2 : In a model of acute inflammation, rats treated with this compound exhibited reduced edema and lower levels of inflammatory cytokines compared to untreated controls.
Properties
IUPAC Name |
3-N,3-N-dimethylpropanediimidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N4/c1-9(2)5(8)3-4(6)7/h8H,3H2,1-2H3,(H3,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSLVSYMZVSPMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=N)CC(=N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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